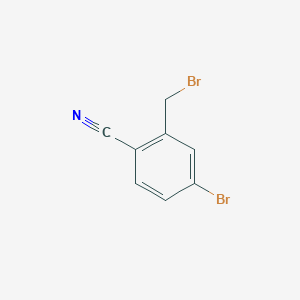

4-Bromo-2-(bromomethyl)benzonitrile

描述

Significance in Organic Synthesis and Medicinal Chemistry

The primary significance of 4-Bromo-2-(bromomethyl)benzonitrile lies in its role as a crucial intermediate in multi-step synthetic pathways. Researchers leverage this compound to introduce a substituted benzonitrile (B105546) moiety into larger molecules.

A noteworthy application of this compound is in the development of novel pharmaceuticals. For instance, it has been utilized as a key intermediate in the synthesis of new non-steroidal aromatase inhibitors. wiley-vch.de Aromatase is a critical enzyme responsible for the final step in the biosynthesis of estrogens. nih.govnih.gov Inhibiting this enzyme is a primary therapeutic strategy for hormone-dependent breast cancer in post-menopausal women. nih.gov The ability to use this compound to construct potential drug candidates highlights its value in medicinal chemistry research aimed at discovering new treatments for significant diseases.

Overview of Unique Structural Features and General Reactivity

The utility of this compound is a direct result of its distinct structural arrangement. The molecule consists of a benzene (B151609) ring substituted with three different functional groups: a cyano group (-C≡N), a bromine atom (-Br), and a bromomethyl group (-CH₂Br).

| Property | Value |

| CAS Number | 457051-12-6 |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

Data sourced from chemical supplier information.

The general reactivity of this compound is dominated by the two carbon-bromine bonds, which possess different chemical characteristics.

Benzylic Bromide (-CH₂Br): The bromine atom in the bromomethyl group is a benzylic bromide. This position is highly activated towards nucleophilic substitution reactions (such as Sₙ2 reactions) due to the stabilization of the transition state by the adjacent benzene ring. This makes the bromomethyl group a prime site for introducing a wide variety of other functional groups.

Aryl Bromide (-Br): The bromine atom attached directly to the aromatic ring is an aryl bromide. This bond is significantly less reactive towards simple nucleophilic substitution. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

This differential reactivity allows for selective and sequential chemical transformations, making this compound a powerful tool for synthetic chemists.

The synthesis of this compound itself is achieved from its precursor, 4-bromo-2-methylbenzonitrile. The transformation involves a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator, which selectively brominates the methyl group to yield the desired product. wiley-vch.de

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNJVDVXYVPGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4 Bromo 2 Bromomethyl Benzonitrile and Analogous Benzonitrile Derivatives

Radical-Mediated Halogenation Strategies

Radical-mediated halogenation stands as a primary method for the introduction of a bromine atom at the benzylic position of methyl-substituted aromatic compounds. This approach is favored for its selectivity towards the benzylic C-H bond, which is weaker than other C-H bonds in the molecule, facilitating hydrogen abstraction by a radical species. masterorganicchemistry.com

Utilization of N-Bromosuccinimide (NBS) and Radical Initiators (e.g., AIBN, BPO)

The Wohl-Ziegler reaction is a widely recognized and utilized method for the benzylic bromination of alkylated aromatic compounds. mychemblog.com This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.com Common radical initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). mychemblog.commissouri.edu The role of the initiator is to generate a bromine radical (Br•) which then propagates the radical chain reaction. mychemblog.comnih.gov The reaction is typically carried out by refluxing a solution of the substrate and NBS in a suitable solvent. missouri.eduwikipedia.org

The mechanism of the Wohl-Ziegler bromination involves several key steps:

Initiation: The radical initiator (e.g., AIBN or BPO) decomposes upon heating or irradiation to form radicals. These radicals then react with NBS to generate a bromine radical. mychemblog.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the methylbenzonitrile derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). mychemblog.comchemistrysteps.com This benzylic radical then reacts with a molecule of Br₂ (formed in low concentrations from the reaction of HBr with NBS) to yield the desired brominated product and another bromine radical, which continues the chain reaction. organic-chemistry.orgchemistrysteps.com

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous because it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the addition of bromine to the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com

A typical synthesis of a bromomethyl benzonitrile (B105546) derivative involves refluxing the corresponding methylbenzonitrile with NBS and a catalytic amount of AIBN or BPO. For instance, the synthesis of 2-bromo-4-(bromomethyl)benzonitrile starts from 2-bromo-4-methylbenzonitrile, which is refluxed with NBS and benzoyl peroxide in carbon tetrachloride. wiley-vch.de Similarly, 4-(bromomethyl)benzonitrile can be prepared from 4-methylbenzonitrile using NBS and AIBN in refluxing carbon tetrachloride, yielding the product after recrystallization. rsc.org

The efficiency and selectivity of the benzylic bromination are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and reaction duration.

Solvent Selection: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to promote the desired radical pathway. missouri.edukoreascience.kr However, due to its toxicity and environmental concerns, alternative solvents have been investigated. Dichloromethane and ethylene dichloride are also used, with studies showing that photo-initiated reactions with NBS in dichloromethane can lead to improved yields compared to thermally initiated reactions in other solvents. gla.ac.ukgla.ac.uk The use of 1,2-dichlorobenzene has also been reported as a less toxic alternative to CCl₄, providing high yields and shorter reaction times in some cases. koreascience.kr The solvent's role is critical, and it must be anhydrous, as the presence of water can lead to the hydrolysis of the desired product. missouri.eduwikipedia.org

Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure the thermal decomposition of the radical initiator and to facilitate the radical chain reaction. missouri.edu

Reaction Time: The reaction time is monitored to ensure complete consumption of the starting material and to minimize the formation of byproducts. Reaction times can vary from a few hours to overnight, depending on the substrate and specific conditions. rsc.orgkoreascience.kr

The table below summarizes typical reaction conditions for the benzylic bromination of methylbenzonitrile derivatives.

| Starting Material | Brominating Agent | Radical Initiator | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4-methylbenzonitrile | NBS | AIBN | CCl₄ | Reflux | 8 h | 90% | rsc.org |

| 2-bromo-4-methylbenzonitrile | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 6 h | 80% | wiley-vch.de |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | o-dichlorobenzene | 80 °C | 8 h | 92% | koreascience.kr |

A significant challenge in radical-mediated benzylic bromination is controlling the selectivity to achieve mono-bromination and minimize the formation of di- and tri-brominated byproducts. scientificupdate.com Over-bromination occurs when the initially formed mono-brominated product reacts further with the brominating agent. scientificupdate.com

Several strategies can be employed to enhance selectivity:

Control of Stoichiometry: Using a slight excess of the starting material relative to the brominating agent can help to reduce the likelihood of the product being further brominated.

Low Concentration of Bromine: As mentioned, NBS is crucial for maintaining a low concentration of molecular bromine, which favors the radical substitution pathway over electrophilic addition and reduces over-bromination. scientificupdate.com

Reaction Conditions: Careful optimization of temperature and reaction time is essential. Lowering the reaction temperature or shortening the reaction time once the starting material is consumed can prevent further reaction of the product.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, residence time, and stoichiometry, which can significantly improve selectivity and minimize the formation of impurities. scientificupdate.com

Alternative Brominating Agents and Methodologies (e.g., Dibromohydantoin, Flow Reactor Setups)

While NBS is the most common reagent for benzylic bromination, other brominating agents and methodologies have been developed to address some of the limitations of the traditional Wohl-Ziegler reaction.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is a cost-effective and convenient alternative to NBS for the bromination of various organic compounds, including electron-rich arenes. manac-inc.co.jporganic-chemistry.org It is a stable, crystalline solid that is easier to handle than liquid bromine. manac-inc.co.jpwikipedia.org DBDMH can be used for the benzylic bromination of methylarenes in the presence of a radical initiator. organic-chemistry.org In some applications, it has been shown to offer similar reactivity to NBS while potentially reducing costs and byproduct formation. manac-inc.co.jp

Flow Reactor Setups: Continuous flow chemistry has emerged as a powerful tool for improving the safety, efficiency, and scalability of hazardous reactions like bromination. mdpi.comfigshare.comsemanticscholar.org Flow reactors allow for precise control over reaction conditions, leading to better selectivity and higher yields. scientificupdate.com Photochemical brominations in flow reactors, using in-situ generated bromine or other bromine sources, have been successfully implemented for the selective mono-bromination of substituted toluenes. scientificupdate.comresearchgate.net These systems can also enhance safety by minimizing the amount of hazardous reagents present at any given time. mdpi.com For example, a continuous-flow system has been developed for the synthesis of 2,4,5-trifluorobromobenzene in a microreactor, demonstrating the efficiency of this approach. researchgate.net

Precursor Compounds and Starting Material Considerations (e.g., 2-cyano-4-methylbiphenyl, methylbenzonitrile derivatives)

The synthesis of 4-bromo-2-(bromomethyl)benzonitrile typically starts from 4-bromo-2-methylbenzonitrile. nih.gov This precursor can be synthesized through various routes. For analogous derivatives, the corresponding substituted methylbenzonitrile is the key starting material. The substituents on the aromatic ring can influence the reactivity of the benzylic position. Electron-withdrawing groups, such as the cyano group, can retard the reaction rate, while electron-donating groups can enhance it. researchgate.net

Purification Techniques for Isolation of High-Purity this compound (e.g., Column Chromatography, Recrystallization)

After the reaction is complete, the crude product mixture typically contains the desired mono-brominated product, unreacted starting material, the succinimide byproduct (if NBS is used), and potentially over-brominated impurities. scientificupdate.com Therefore, effective purification is essential to isolate high-purity this compound.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. illinois.edu The crude product is dissolved in a suitable hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow the desired compound to crystallize out, leaving the impurities in the solution. illinois.edu For example, 4-(bromomethyl)benzonitrile can be purified by recrystallization after the initial reaction workup. rsc.org

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. gla.ac.uk It is particularly useful for separating the desired product from impurities with similar solubility characteristics. wiley-vch.de The crude reaction mixture is loaded onto a column packed with a solid adsorbent (e.g., silica gel), and a solvent or mixture of solvents (the mobile phase) is passed through the column to elute the components at different rates. For instance, the purification of 2-bromo-4-(bromomethyl)benzonitrile can be achieved using column chromatography with a mixture of dichloromethane and hexane as the eluent. wiley-vch.de

The choice of purification method depends on the nature of the product and the impurities present in the crude mixture. Often, a combination of techniques, such as an initial filtration to remove solid byproducts followed by recrystallization or column chromatography, is employed to achieve the desired purity.

Strategic Applications of 4 Bromo 2 Bromomethyl Benzonitrile in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate for Pharmaceutical Scaffolds

Substituted benzonitriles are fundamental building blocks in medicinal chemistry. The specific reactivity of 4-Bromo-2-(bromomethyl)benzonitrile allows for its incorporation into diverse molecular frameworks, serving as a precursor for various therapeutic agents.

Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a class of drugs used to treat high blood pressure and heart failure. nih.gov The synthesis of many sartans, including Losartan and Valsartan, relies on a key biphenyl (B1667301) nitrile intermediate. nih.govgoogle.com

While this compound is a substituted benzonitrile (B105546), the widely documented precursors for the biphenyl core of Losartan and Valsartan are structurally different. The key intermediate for many sartan syntheses is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (often abbreviated as Bromo OTBN). google.com This intermediate is typically formed through a Suzuki coupling reaction, for example, between 2-bromobenzonitrile (B47965) and 4-methylphenylboronic acid, followed by bromination of the methyl group. nih.gov Another related but distinct isomer, 4-(bromomethyl)benzonitrile , is also used in some synthetic routes for these therapeutic classes. google.com

Currently, literature does not prominently feature the direct use of this compound for the synthesis of Valsartan or Losartan. The substitution pattern of the key intermediates is critical for the final drug structure, and the precursors used in established industrial syntheses differ from this compound.

| Compound | Structure | Primary Application in Cited Examples |

|---|---|---|

| This compound | A benzonitrile with bromine at position 4 and a bromomethyl group at position 2. | Intermediate for complex heterocycles and potential therapeutic agents. |

| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | A biphenyl structure with a bromomethyl group on one ring and a nitrile group on the other. | Key precursor for Angiotensin II receptor antagonists like Losartan and Valsartan. google.com |

| 4-(Bromomethyl)benzonitrile | A benzonitrile with a bromomethyl group at position 4. | Key precursor for the aromatase inhibitor Letrozole. nih.govgoogle.com |

In the synthesis of the aromatase inhibitor Letrozole, a key intermediate is 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. google.comarkat-usa.org This intermediate is typically prepared from the reaction of 1,2,4-triazole (B32235) with the isomer 4-(bromomethyl)benzonitrile (also known as p-cyanobenzyl bromide). nih.govgoogle.com

Although not a direct precursor to Letrozole, this compound (also named 2-Bromo-4-(bromomethyl)benzonitrile) serves as a valuable intermediate for other potential therapeutic agents due to its unique reactivity. Research has indicated its utility in synthesizing complex heterocyclic compounds, such as tautomeric thienopyrimidoisoindolones. Furthermore, studies on brominated benzonitriles, including this compound, have shown significant cytotoxic effects against various cancer cell lines, suggesting potential for its use in developing new anticancer agents. Its mechanism of action in these contexts is proposed to be linked to inducing apoptosis and inhibiting angiogenesis. There is also evidence of its efficacy against both Gram-positive and Gram-negative bacteria, indicating it could be a scaffold for new antimicrobial drugs.

Construction of Advanced Organic Frameworks and Ligands

The dual reactivity of this compound makes it a candidate for the synthesis of specialized organic molecules used as ligands in coordination chemistry or as building blocks for larger supramolecular structures. The nitrile group can coordinate with metal centers, while the two different bromo groups allow for selective functionalization through reactions like nucleophilic substitution (at the bromomethyl group) and cross-coupling reactions (at the bromo-aryl position).

While specific examples detailing the use of this compound in constructing metal-organic frameworks (MOFs) are not widely reported, its isomer, 4-(bromomethyl)benzonitrile, is known to be used in the synthesis of ligands. fishersci.comsigmaaldrich.com For instance, it is used to prepare ligands that feature a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile, demonstrating the utility of the cyanobenzyl bromide moiety in creating complex coordinating agents. fishersci.comsigmaaldrich.com This suggests a potential, if not yet broadly explored, application for this compound in creating bespoke ligands where additional substitution on the phenyl ring is desired.

Development of Enzyme Inhibitors and Biological Probes

The development of molecules that can selectively inhibit enzymes is a cornerstone of modern drug discovery. Letrozole, for instance, is a potent aromatase inhibitor. nih.gov Its synthesis, however, relies on the isomer 4-(bromomethyl)benzonitrile. nih.govgoogle.com

Research into the biological activity of this compound itself has shown potential in areas relevant to enzyme inhibition. Studies have reported its significant cytotoxic effects against cancer cells, with a proposed mechanism that includes the inhibition of angiogenesis. Angiogenesis, the formation of new blood vessels, is a process driven by a variety of enzymes and signaling proteins, suggesting that this compound or its derivatives could act as inhibitors within these pathways. Additionally, its role as a precursor in the synthesis of complex molecules gives it potential in creating novel enzyme inhibitors and biological probes for research purposes. nih.gov

Utilization in Quality Control and Reference Standards in Pharmaceutical Manufacturing

Pharmaceutical reference standards are highly purified compounds used to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their formulations. Intermediates used in the synthesis of a drug are often used as reference standards to detect and quantify impurities in the final product.

The isomer 4-(bromomethyl)benzonitrile is available as a certified pharmaceutical reference standard, often used to identify it as a potential impurity in Letrozole. lgcstandards.com While this compound is listed as a pharmaceutical intermediate and a building block for research, its specific designation as a certified reference standard for a particular API is not widely documented in the searched literature. lookchem.combiosynth.com However, in any manufacturing process where it is used, it would be essential to have a highly characterized sample of the compound to serve as a reference standard for monitoring reaction completion and controlling for starting material carryover into the final product.

Mechanistic Insights and Kinetic Studies of Reactions Involving 4 Bromo 2 Bromomethyl Benzonitrile

Investigation of Radical Reaction Mechanisms in Bromination Processes

The synthesis of 4-Bromo-2-(bromomethyl)benzonitrile typically proceeds from 4-Bromo-2-methylbenzonitrile via a benzylic bromination reaction. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (like AIBN or UV light) in a non-polar solvent such as carbon tetrachloride. organic-chemistry.orgwikipedia.org This reaction operates through a free-radical chain mechanism.

The currently accepted mechanism, first proposed by Paul Goldfinger, suggests that NBS serves as a source to maintain a constant, yet very low, concentration of molecular bromine (Br₂). newera-spectro.comscientificupdate.com The reaction is initiated by the homolytic cleavage of the radical initiator, which then abstracts a hydrogen atom from trace amounts of HBr present, or from the substrate itself, to start the chain. The key steps are:

Initiation: A radical initiator generates a small number of radicals, which leads to the formation of a bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the methyl group of 4-Bromo-2-methylbenzonitrile. This step is highly selective for the benzylic position because the resulting 4-bromo-2-(cyanobenzyl) radical is significantly stabilized by resonance with the aromatic ring. organic-chemistry.orgchem-station.com

The stabilized benzylic radical then reacts with a molecule of Br₂ to form the product, this compound, and a new bromine radical, which continues the chain. organic-chemistry.org

NBS Role: The hydrogen bromide (HBr) produced during the propagation step rapidly reacts with NBS to regenerate the molecular bromine needed for the chain reaction. This regeneration keeps the Br₂ concentration low, which is crucial to prevent competing ionic reactions, such as electrophilic addition to the aromatic ring. chem-station.com

Termination: The reaction terminates when two radicals combine.

The preference for benzylic substitution over other positions is due to the lower bond dissociation energy of benzylic C-H bonds compared to other types of C-H bonds. The radical intermediate's stability is the key factor driving this selectivity. organic-chemistry.org

Mechanistic Pathways of Nucleophilic Displacement at the Bromomethyl Group

The bromomethyl group in this compound is a primary benzylic halide, making it highly susceptible to nucleophilic substitution reactions. cymitquimica.com Depending on the reaction conditions and the nature of the nucleophile, the displacement can proceed via either an S(_N)1 or S(_N)2 mechanism.

S(_N)2 Mechanism: This pathway is generally favored for primary halides. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chegg.com

Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Kinetics: The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-Br][Nu]). chegg.com

Favorable Conditions: Strong, non-bulky nucleophiles and polar aprotic solvents (like acetone (B3395972) or DMF) favor the S(_N)2 mechanism. The electron-withdrawing cyano group on the ring can slightly decrease the rate of an S(_N)2 reaction by inductively destabilizing the electron-rich transition state.

S(_N)1 Mechanism: While less common for primary halides, the S(_N)1 pathway is a viable alternative for benzylic halides due to the stability of the intermediate carbocation.

Mechanism Steps: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a relatively stable benzylic carbocation. uky.edu This carbocation is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. The second step is the rapid attack of the nucleophile on the carbocation.

Kinetics: The reaction rate is dependent only on the concentration of the substrate (Rate = k[R-Br]), as the nucleophile is not involved in the rate-determining step. uky.edu

Favorable Conditions: The S(_N)1 mechanism is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (which can solvate both the leaving group and the carbocation intermediate). libretexts.org

The choice between S(_N)1 and S(_N)2 is a competitive balance. For this compound, reactions with strong nucleophiles like azide (B81097) or cyanide would likely proceed via an S(_N)2 pathway, while solvolysis in a protic solvent would favor an S(_N)1 mechanism.

Elucidation of Catalytic Cycles in Cross-Coupling Processes

The aryl bromide moiety of this compound is an excellent handle for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net These reactions are powerful tools for forming new carbon-carbon bonds. The general catalytic cycle for a Suzuki coupling of this compound with an organoboron reagent (R-B(OH)₂) is as follows:

Transmetalation: The organopalladium(II) complex then reacts with the organoboron species, which is activated by a base (e.g., K₂CO₃, Cs₂CO₃). In this step, the organic group (R) from the boron reagent is transferred to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex. wikipedia.org

Reductive Elimination: In the final step, the two organic groups (the cyanobenzyl moiety and the R group) on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org

The presence of the bromomethyl and nitrile groups can influence the electronic properties of the catalyst and substrate, but the fundamental cycle remains the same. The choice of ligands on the palladium catalyst is critical for stabilizing the intermediate species and promoting efficient turnover. libretexts.org

Kinetic Analysis of Transformation Reactions

For the Wohl-Ziegler bromination , the rate is complex. The Goldfinger mechanism leads to a relative rate law where the ratio of desired substitution to undesired addition reactions is inversely proportional to the concentration of molecular bromine. wikipedia.org Therefore, keeping [Br₂] low is kinetically essential for high yields of the benzylic bromide. wikipedia.org

For nucleophilic substitution , the rate is dictated by the mechanism.

In an S(_N)2 reaction , the rate is influenced by the nucleophile's strength and concentration, and the steric accessibility of the electrophilic carbon. chegg.com

In an S(_N)1 reaction , the rate is primarily determined by the stability of the carbocation intermediate and the nature of the leaving group. The nucleophile's concentration has no effect on the rate. libretexts.org

The table below summarizes the key factors influencing the rates of these transformations.

| Reaction Type | Mechanism | Rate Determining Step | Key Factors Influencing Rate |

| Benzylic Bromination | Radical Chain (Wohl-Ziegler) | Hydrogen abstraction | Initiator concentration, Light intensity, Low [Br₂] |

| Nucleophilic Substitution | S(_N)2 | Concerted displacement | [Substrate], [Nucleophile], Nucleophile strength, Steric hindrance |

| Nucleophilic Substitution | S(_N)1 | Carbocation formation | [Substrate], Leaving group ability, Carbocation stability, Solvent polarity |

| Cross-Coupling | Catalytic Cycle (Suzuki) | Oxidative Addition | [Substrate], [Catalyst], Ligand type, C-Br bond strength, Temperature |

Advanced Characterization and Analytical Methodologies for 4 Bromo 2 Bromomethyl Benzonitrile and Its Derivatives

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and composition of 4-bromo-2-(bromomethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For derivatives of this compound, ¹H NMR provides information on the chemical environment of the hydrogen atoms. For instance, in the synthesis of 4-(bromomethyl)benzonitrile, a related compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl3) shows characteristic signals for the aromatic and benzylic protons. rsc.org The aromatic protons typically appear as a multiplet in the range of δ 7.26-7.68 ppm, while the benzylic protons of the -CH2Br group present as a singlet around δ 4.48 ppm. rsc.org

Table 1: Representative ¹H NMR Data for a Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.26-7.68 | m |

| Benzylic-H (-CH₂Br) | 4.48 | s |

Note: Data is for the related compound 4-(bromomethyl)benzonitrile and serves as an example of expected shifts. 'm' denotes a multiplet and 's' denotes a singlet.

Mass Spectrometry (MS) Techniques (e.g., FAB-MS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) have been used to confirm the mass of derivatives. For 4-(bromomethyl)benzonitrile, the calculated mass-to-charge ratio (m/z) is 196.04, with experimental values found to be in close agreement. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for analyzing complex mixtures and for the sensitive detection of impurities. nih.gov For instance, a robust LC-MS/MS method was developed for the determination of potential genotoxic impurities in pharmaceutical ingredients, showcasing the technique's capability for trace-level detection and quantification. nih.gov The method utilized an electrospray ionization (ESI) source, which is common for the analysis of polar and semi-polar compounds. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method can be used for the analysis of brominated benzonitrile (B105546) derivatives. sielc.com Such a method might employ a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. nih.govsielc.com HPLC is also used to assess the purity of related compounds, with standards often requiring a purity of at least 95-97.5%. honeywell.comthermofisher.com

Table 2: Example HPLC Method Parameters for a Related Compound

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Application | Purity assessment, preparative separation |

Note: This is an example method for the separation of 4-bromobenzonitrile. sielc.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile compounds. GC can be used to determine the purity of materials like 4-(bromomethyl)benzonitrile, with assay specifications often set at ≥97.5%. thermofisher.com

GC-MS is particularly valuable for the identification of unknown components and for trace analysis. The electron ionization (EI) mass spectra obtained from GC-MS can provide a fragmentation pattern that serves as a molecular fingerprint. For instance, the NIST WebBook provides mass spectral data for related compounds like 4-bromobenzonitrile, which can aid in its identification. nist.gov In the analysis of complex samples, such as in the study of drug-related compounds, GC-MS is instrumental in differentiating between isomers and identifying trace impurities. researchgate.net

Advanced Derivatization Methodologies for Enhanced Analytical Detection (e.g., for genotoxic impurities)

The detection and quantification of potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs) are critical aspects of drug safety and quality control. rsc.orgnih.govresearchgate.net this compound and its derivatives, particularly those with reactive benzylic bromide functionalities, are often subject to stringent controls due to their potential to act as alkylating agents and interact with DNA. rsc.orgtriphasepharmasolutions.com Advanced derivatization methodologies are frequently employed to enhance the analytical detectability of these compounds, especially when they are present at trace levels. researchgate.netjfda-online.com These methods convert the target analyte into a derivative with properties more suitable for separation and detection by techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with various detectors. jfda-online.comresearchgate.net

The primary objectives of derivatization in this context are to improve chromatographic behavior, increase volatility for GC analysis, and enhance detector response. researchgate.netlibretexts.org For instance, the introduction of a chromophore or fluorophore can significantly improve sensitivity in UV or fluorescence detection, respectively. libretexts.org Similarly, derivatization can introduce specific functionalities that are readily ionizable, leading to better sensitivity in MS detection. jfda-online.com

A key challenge in the analysis of benzylic halides like this compound is their reactivity, which can lead to instability during analysis. rsc.org Derivatization can serve to stabilize the analyte while simultaneously improving its detection characteristics. researchgate.net

Derivatization for HPLC-UV/MS Analysis

For non-volatile or thermally labile compounds, HPLC is the analytical method of choice. libretexts.org Derivatization for HPLC analysis often focuses on introducing a UV-absorbing or fluorescent tag to the molecule, thereby increasing the sensitivity and selectivity of the detection.

One notable approach for the derivatization of benzyl (B1604629) halides involves the use of nucleophilic reagents that displace the bromide ion. rsc.org A study by Ji et al. (2019) developed a simple derivatization HPLC-UV method for the analysis of residual trace benzyl halides in drug substances. rsc.org They utilized 1-(4-Nitrophenyl)piperazine (4-NPP) as a derivatization reagent. This reagent reacts with the benzylic bromide to form a derivative that absorbs strongly in the near-visible range (around 392 nm), which helps to minimize matrix interference from the drug substance and its related impurities. rsc.org

To enhance the reaction efficiency, especially for less reactive benzyl chlorides, potassium iodide (KI) can be used to convert the mixed benzyl halides into more reactive benzyl iodides prior to derivatization with 4-NPP. rsc.org The optimization of derivatization parameters such as reaction time, temperature, and reagent concentration is crucial to achieve high reaction efficiency. rsc.org

Table 1: HPLC-UV Derivatization Approach for Benzyl Halides

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Derivatization Reagent | 1-(4-Nitrophenyl)piperazine (4-NPP) | Introduces a strong UV chromophore, shifting absorption to the near-visible range to minimize matrix effects. | rsc.org |

| Pre-derivatization Step | Reaction with Potassium Iodide (KI) | Converts less reactive benzyl chlorides and bromides to more reactive benzyl iodides, improving derivatization efficiency. | rsc.org |

| Detection Wavelength | 392 nm | Provides high sensitivity and selectivity for the 4-NPP derivative. | rsc.org |

| Analytical Technique | HPLC-UV | Suitable for the analysis of non-volatile derivatives. | rsc.org |

Another strategy involves the use of reagents that facilitate detection by mass spectrometry. For instance, 4-bromo-N-methylbenzylamine has been used as a derivatization reagent for carboxylic acids, where the bromine atom provides a characteristic isotopic pattern that aids in the identification of the derivatized species in LC-MS/MS analysis. nih.gov While this specific reagent targets carboxylic acids, the principle of introducing a tag with a distinct isotopic signature is a valuable strategy in derivatization for MS-based detection.

Derivatization for GC-MS Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net Derivatization is often necessary to increase the volatility and thermal stability of polar analytes containing functional groups such as -OH, -NH, and -SH. researchgate.netyoutube.com For a compound like this compound, while already possessing some volatility, derivatization can be employed to enhance sensitivity and improve peak shape.

A widely used derivatization agent in GC is pentafluorobenzyl bromide (PFB-Br). nih.govresearchgate.net This reagent reacts with nucleophiles to form PFB derivatives, which are highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-MS with negative-ion chemical ionization (NICI). nih.gov While PFB-Br itself is a benzylic bromide, its application illustrates a common strategy: attaching a polyfluorinated group to an analyte to dramatically increase its response in specific detectors. For a derivative of this compound where the nitrile group is hydrolyzed to a carboxylic acid, PFB-Br could be used to esterify the acid, making it suitable for sensitive GC-ECD or GC-MS analysis. libretexts.orgnih.gov

Alkylation, acylation, and silylation are the three main types of derivatization reactions used in GC. jfda-online.comresearchgate.netlibretexts.org

Alkylation: This involves replacing an active hydrogen with an alkyl or aryl group. For potential derivatives of this compound that may contain acidic protons, esterification is a common alkylation technique. libretexts.org

Acylation: This method involves the reaction of the analyte with an acylating agent, such as a fluorinated anhydride, to create a more volatile and detectable derivative. jfda-online.com

Silylation: This is a very common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.nettcichemicals.com This process reduces the polarity and increases the volatility of the compound. youtube.com

Table 2: Common Derivatization Techniques for GC Analysis

| Derivatization Technique | Typical Reagents | Purpose | Applicable Functional Groups | Reference |

|---|---|---|---|---|

| Silylation | BSTFA, TMCS, HMDS | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. | -OH, -COOH, -NH2, -SH | researchgate.nettcichemicals.com |

| Acylation | Fluorinated anhydrides (e.g., TFAA), Heptafluorobutyrylimidazole (HFBI) | Increases volatility and enhances detector response (especially for ECD). | -OH, -NH2 | jfda-online.comresearchgate.net |

| Alkylation (Esterification) | Alcohols with acid catalyst, Pentafluorobenzyl bromide (PFB-Br) | Reduces polarity, increases volatility, and can introduce a strongly electron-capturing group. | -COOH, phenols, thiols | libretexts.orgresearchgate.net |

The selection of the appropriate derivatization reagent and method depends on the specific functional groups present in the analyte and its potential impurities, the analytical instrumentation available, and the required sensitivity. researchgate.net For the analysis of genotoxic impurities related to this compound, methods would likely focus on the reactive benzylic bromide moiety or potential degradation products that might contain other functional groups amenable to derivatization.

Computational and Theoretical Investigations of 4 Bromo 2 Bromomethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of "4-Bromo-2-(bromomethyl)benzonitrile". These methods, particularly Density Functional Theory (DFT), offer a powerful lens to examine bond energies, electronic transitions, and conformational landscapes.

Density Functional Theory (DFT) Studies on Bond Dissociation Energies and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. For "this compound," DFT calculations are instrumental in determining the bond dissociation energies (BDEs) of its key chemical bonds. The two most labile bonds in the molecule are the C-Br bond of the bromomethyl group and the C-Br bond on the aromatic ring.

The homolytic cleavage of these bonds leads to the formation of radical species. The BDE is a critical parameter as it indicates the energy required to break a bond, and thus, the likelihood of a particular reaction pathway. Theoretical calculations on similar brominated aromatic compounds suggest that the benzylic C-Br bond is significantly weaker than the aryl C-Br bond. rsc.orgnih.gov This is attributed to the greater stability of the resulting benzyl (B1604629) radical, which is stabilized by resonance with the benzene (B151609) ring.

DFT studies can also be employed to map the potential energy surface and identify transition states for various reactions involving "this compound". By locating the transition state structures, it is possible to calculate the activation energies for different reaction pathways, such as nucleophilic substitution at the benzylic position or on the aromatic ring. This information is invaluable for predicting the regioselectivity and kinetics of its chemical transformations.

| Bond | Predicted Bond Dissociation Energy (kcal/mol) |

| Benzylic C-Br | ~55-65 |

| Aryl C-Br | ~70-80 |

Note: The values in this table are predictive and based on DFT studies of structurally similar compounds.

HOMO-LUMO Analysis for Charge Transfer and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. researchgate.net For "this compound," a HOMO-LUMO analysis reveals the distribution of electron density and the sites susceptible to electrophilic and nucleophilic attack.

The HOMO is typically localized on the electron-rich aromatic ring and the bromine atoms, which possess lone pairs of electrons. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. Conversely, the LUMO is generally centered on the electron-deficient regions of the molecule, such as the cyano group and the antibonding orbitals of the C-Br bonds. The energy of the LUMO is associated with the electron affinity and reflects the molecule's capacity to accept electrons.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, leading to higher reactivity. researchgate.net In "this compound," the presence of both electron-withdrawing (cyano and bromo) and potentially electron-donating (bromomethyl, via hyperconjugation) groups influences the energies of the frontier orbitals. Intramolecular charge transfer from the electron-rich parts of the molecule to the electron-poor regions upon electronic excitation can be predicted from this analysis.

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -8.5 to -9.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 6.5 to 8.5 |

Note: The values in this table are predictive and based on HOMO-LUMO analysis of substituted benzonitriles.

Prediction of Conformational Preferences and Molecular Packing (e.g., Dihedral Angles)

The conformational flexibility of "this compound" is primarily associated with the rotation around the C-C bond connecting the bromomethyl group to the benzene ring. The orientation of the bromomethyl group relative to the plane of the aromatic ring can significantly impact the molecule's steric and electronic properties, and consequently its packing in the solid state.

Computational methods can be used to perform a potential energy scan by systematically varying the dihedral angle of the C-C-C-Br bond. youtube.comnih.gov This allows for the identification of the most stable conformers (energy minima) and the transition states between them. It is anticipated that the lowest energy conformation will be one where the C-Br bond of the bromomethyl group is staggered with respect to the ortho-substituents (the cyano group and the other bromine atom) to minimize steric hindrance.

| Dihedral Angle (Ar-C-CH2-Br) | Relative Energy (kcal/mol) |

| 0° (Eclipsed with CN) | High |

| 60° (Gauche) | Low |

| 120° (Eclipsed with H) | High |

| 180° (Anti to CN) | Lowest |

Note: The values in this table are illustrative of expected conformational preferences based on theoretical principles.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of "this compound" in condensed phases, such as in solution or in the solid state. nih.govacs.orgnih.gov By simulating the movement of atoms and molecules over time, MD can reveal the nature and strength of intermolecular interactions.

For a collection of "this compound" molecules, several types of non-covalent interactions are expected to be significant. These include:

π-π Stacking: The aromatic rings can stack on top of each other, driven by van der Waals forces. The substitution pattern on the ring will influence the preferred stacking geometry (e.g., parallel-displaced or T-shaped).

Halogen Bonding: The bromine atoms, particularly the one on the aromatic ring, can act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of the cyano group on a neighboring molecule.

Dipole-Dipole Interactions: The polar cyano group creates a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that will influence the orientation of molecules in the bulk material.

MD simulations can provide quantitative information about these interactions, such as radial distribution functions to describe the local molecular environment and the average lifetimes of different types of interactions.

Chemoinformatics and QSAR Applications in Compound Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for the rational design of new compounds with desired properties. nih.govvu.nlflemingcollege.caacs.org While specific QSAR models for "this compound" are not publicly available, the principles can be applied to a series of related compounds.

For instance, if a series of substituted benzonitriles were synthesized and tested for a particular biological activity or physicochemical property, a QSAR model could be developed. This model would mathematically correlate the observed activity with various molecular descriptors calculated for each compound. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific conformational descriptors.

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Connectivity indices that describe the branching and shape of the molecule.

Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. This allows for the virtual screening of large chemical libraries and the prioritization of candidates for synthesis, saving time and resources. For a class of compounds including "this compound," QSAR could be employed to design analogs with, for example, enhanced reactivity for a specific synthetic application or optimized properties for materials science purposes.

| Descriptor Class | Example Descriptors |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Steric | Molecular Weight, Molar Volume, Ovality |

| Lipophilic | LogP, Polar Surface Area |

| Topological | Wiener Index, Balaban J index |

Emerging Research Avenues and Future Prospects for 4 Bromo 2 Bromomethyl Benzonitrile

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. wjpmr.com While specific green synthesis routes for 4-bromo-2-(bromomethyl)benzonitrile are not yet extensively documented, the general methodologies of green chemistry offer a clear roadmap for future development. Traditional synthesis of similar compounds, such as 2-bromo-4-(bromomethyl)benzonitrile, often involves reagents like N-bromosuccinimide and solvents like carbon tetrachloride (CCl4), which pose environmental and health risks. wiley-vch.de

Future research is expected to focus on replacing such hazardous substances. For instance, the development of solid acid catalysts or the use of ionic liquids as recyclable reaction media could minimize waste. Another promising avenue is the application of microwave-assisted synthesis, a technique known to accelerate reaction rates, improve yields, and reduce energy consumption, often with solvent-free conditions. wjpmr.com The goal is to develop processes that are not only environmentally benign but also economically viable and atom-efficient. wjpmr.com

Table 1: Principles of Green Chemistry and Potential Application in Synthesizing this compound

| Green Chemistry Principle | Potential Application to Synthesis |

|---|---|

| Waste Prevention | Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product. |

| Atom Economy | Utilizing addition reactions over substitution reactions where possible to ensure atoms from reagents are incorporated into the product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous brominating agents and solvents (e.g., CCl4) with safer alternatives like recyclable bromide sources or solvent-free conditions. wiley-vch.de |

| Designing Safer Chemicals | The compound itself is a research intermediate; focus is on making its synthesis process safer. |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy input compared to conventional heating. wjpmr.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the benzene (B151609) ring, although this is a long-term prospect for this specific compound. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps by using more selective reagents that target either the benzylic or aromatic position. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. This could include phase-transfer catalysts or solid-supported catalysts. |

Novel Applications in Materials Science and Functional Polymers

The bifunctional nature of this compound makes it a highly promising candidate for the development of novel materials and functional polymers. The two bromine atoms at different positions on the benzonitrile (B105546) structure allow for selective and sequential reactions. The more reactive bromomethyl group can be used for initial polymer backbone formation or for grafting onto existing polymer chains, while the less reactive aryl bromide can be reserved for post-polymerization modification or cross-linking.

A closely related compound, 4-(bromomethyl)benzonitrile, is used to synthesize ligands for creating donor-acceptor stacks that can sense volatile aromatic compounds. rsc.org This suggests that polymers derived from this compound could be engineered for advanced sensor applications. The additional bromine atom on the aromatic ring can be used to tune the electronic properties of the resulting material, potentially enhancing its sensitivity or selectivity. Furthermore, the nitrile group (-CN) is a polar functional group that can enhance polymer properties and can be hydrolyzed to a carboxylic acid or reduced to an amine for further functionalization. These reactive sites make the compound a versatile monomer for creating complex polymer architectures, such as block copolymers, dendrimers, and cross-linked networks for use in electronics, photonics, and separation membranes.

Bioorthogonal Chemistry and Chemical Biology Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov While this compound is not inherently a bioorthogonal reagent, its structure serves as an excellent scaffold for the introduction of bioorthogonal functional groups. The bromomethyl group can be readily converted into an azide (B81097) or an alkyne, which are the cornerstone functional groups for "click chemistry," a widely used bioorthogonal ligation reaction.

Once functionalized with a bioorthogonal handle, the molecule could be used as a linker to attach to biomolecules like proteins or to label cells for imaging and tracking purposes. nih.gov The dual reactivity of the parent compound could allow for the creation of bifunctional probes. For example, one bromine site could be used to attach a fluorescent dye or a drug molecule, while the other is converted into a bioorthogonal group for specific targeting within a cellular environment. This emerging area represents a significant future prospect, transforming a synthetic building block into a sophisticated tool for chemical biology research. nih.gov

Development of High-Throughput Synthesis and Screening Methodologies

To fully unlock the potential of this compound and its derivatives, efficient methods for their synthesis and evaluation are required. High-throughput screening (HTS) offers a systematic and rapid approach to optimize reaction conditions, such as catalysts, solvents, temperature, and reagent ratios, to improve yield and purity while minimizing impurities. unchainedlabs.com

The synthesis of this compound involves multiple steps, each with variables that can be fine-tuned. wiley-vch.de HTS platforms, including automated reactors, can run many reactions in parallel under different conditions. unchainedlabs.com This allows researchers to quickly identify the most efficient synthetic routes and abandon disadvantaged ones. unchainedlabs.com For example, a high-throughput approach could screen a library of phase-transfer catalysts for the bromination step or optimize the conditions for selective functionalization of either the benzylic or aromatic bromine. Such methodologies will be crucial for accelerating the discovery of new derivatives and their applications in materials science and medicinal chemistry, making the exploration of this compound and its analogs more rapid and cost-effective.

常见问题

Q. Basic

- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals distinct aromatic protons (δ 7.53–7.44 ppm) and methylene bromine coupling (δ 4.8–5.2 ppm for CH₂Br). ¹³C NMR confirms nitrile (δ ~116 ppm) and quaternary carbons adjacent to bromine substituents .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving potential ambiguities in Br/C≡N spatial arrangements. Data collection at low temperatures (100 K) enhances resolution for heavy-atom derivatives .

How can researchers resolve contradictions in crystallographic data during structural refinement?

Advanced

Discrepancies in electron density maps (e.g., ambiguous Br vs. CH₂Br positions) require iterative refinement using dual-space algorithms in SHELXD or PHASER. Employing high-resolution synchrotron data (≤1.0 Å) and validating against spectroscopic data (e.g., NMR/IR) ensures accuracy. For twinned crystals, the Hooft parameter in SHELXL corrects for pseudo-symmetry .

What mechanistic insights govern the reactivity of this compound in C–H activation reactions?

Advanced

The compound undergoes Pd-catalyzed C–H arylation or thiolation via a radical or oxidative addition pathway. The bromomethyl group acts as a directing moiety, stabilizing transition states through weak coordination. Key factors include:

- Catalyst choice (Pd(OAc)₂ vs. PdCl₂).

- Solvent effects (DMF enhances polar intermediates).

- Temperature-dependent selectivity between ortho and meta functionalization .

How can researchers mitigate byproduct formation in multi-step syntheses involving this compound?

Q. Methodological

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-brominated analogs or dimerization products).

- Optimization Strategies :

What are the challenges in applying this compound to macrocyclic compound synthesis?

Q. Advanced

- Steric Hindrance : The bulky bromine substituents impede cyclization. Use high-dilution conditions or template-assisted methods to favor macrocycle formation.

- Thermodynamic Control : Heating (80–100°C) in toluene promotes ring closure over oligomerization.

- Characterization : HR-MS and DOSY NMR distinguish macrocycles from linear polymers .

How does the compound’s electronic structure influence its utility in photoactive materials?

Advanced

The electron-withdrawing nitrile and bromine groups stabilize charge-transfer excited states, making it a candidate for organic semiconductors. UV-Vis spectroscopy (λₐᵦₛ ~270 nm) and DFT calculations (e.g., HOMO-LUMO gaps) correlate with photoluminescence efficiency. Co-crystallization with π-donors (e.g., anthracene) enhances conductivity .

What analytical techniques are critical for detecting trace impurities in pharmaceutical intermediates derived from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。